Cycloheptanethiol
Overview
Description
Cycloheptanethiol is an organic compound belonging to the thiol family, characterized by the presence of a sulfur-hydrogen (SH) group attached to a cycloheptane ring. This compound is known for its strong and often unpleasant odor, a common trait among thiols. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanethiol can be synthesized through several methods:
Hydrogenation of Cycloheptanone: This method involves the hydrogenation of cycloheptanone in the presence of hydrogen sulfide over a metal sulfide catalyst. The reaction proceeds as follows: [ \text{C}{12}\text{O} + \text{H}_2\text{S} + \text{H}_2 \rightarrow \text{C}{13}\text{SH} + \text{H}_2\text{O} ]
Addition of Hydrogen Sulfide to Cycloheptene: this compound can also be obtained by the addition of hydrogen sulfide to cycloheptene in the presence of a nickel sulfide catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cycloheptanone using hydrogen sulfide and a metal sulfide catalyst. This method is favored due to its efficiency and high yield.
Chemical Reactions Analysis
Cycloheptanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine. [ 2\text{C}{13}\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{C}{13}\text{S-S}\text{C}{13} + 2\text{H}_2\text{O} ]
Reduction: this compound can be reduced to form cycloheptane. This reaction usually requires a strong reducing agent such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For example: [ \text{C}{13}\text{SH} + \text{R-X} \rightarrow \text{C}{13}\text{S-R} + \text{HX} ] where R is an alkyl group and X is a halide.
Scientific Research Applications
Cycloheptanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: this compound is used in the study of enzyme mechanisms and protein structures due to its ability to form disulfide bonds.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: this compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
Cycloheptanethiol can be compared with other thiols such as cyclohexanethiol and cyclooctanethiol. While all these compounds share similar chemical properties due to the presence of the SH group, this compound is unique in its ring size and reactivity. The seven-membered ring in this compound provides distinct steric and electronic properties compared to the six-membered ring in cyclohexanethiol and the eight-membered ring in cyclooctanethiol.
Comparison with Similar Compounds
- Cyclohexanethiol
- Cyclooctanethiol
- Ethanethiol
- Propanethiol
Cycloheptanethiol’s unique ring size and reactivity make it a valuable compound in various chemical and biochemical applications.
Properties
IUPAC Name |
cycloheptanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVFLEPKNRTFHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347095 | |
Record name | Cycloheptanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27482-33-3 | |
Record name | Cycloheptanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cycloheptanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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